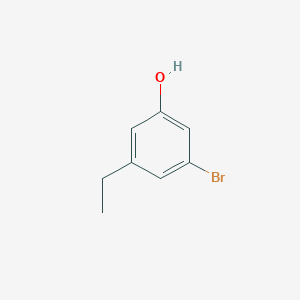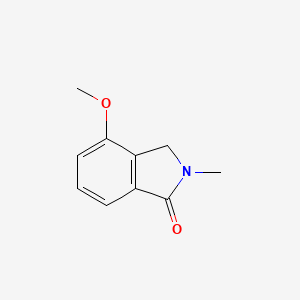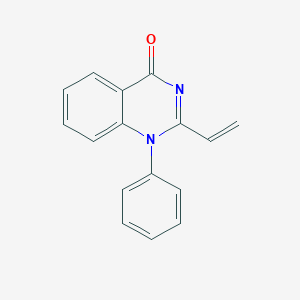![molecular formula C14H15NO6 B3282447 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid CAS No. 75001-09-1](/img/structure/B3282447.png)
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid
Übersicht
Beschreibung
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid, also known as Daunomycinone, is a chemical compound with the formula C14H15NO6 . It generally features a cyclic structure known as a phthalimide group .
Molecular Structure Analysis
The molecular formula of this compound is C14H15NO6 . The compound has a molecular weight of approximately 293.27 . The SMILES notation is C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O .Physical And Chemical Properties Analysis
The compound is a white powder . It has a melting point range of 127.0-136.0°C . The exact density and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Coupling in Bioconjugate Chemistry
In the realm of bioconjugate chemistry, derivatives of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid have been synthesized for application in the coupling of peptides to liposomes. For instance, [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid and related compounds have been designed for incorporation into liposomal constructs used in immunization with synthetic peptides. The polyoxyethylene chains in these compounds provide hydrophilic spacer arms, expected to improve accessibility and reduce intrinsic immunogenicity, which is crucial for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Biotransformations and Stereochemistry
Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a related compound, has demonstrated its utility as a versatile chiral phosphonic auxiliary. It shows promise in chiral derivatizing agents for amines and alcohols, indicating its potential in stereochemical analysis and synthesis (Majewska, 2019).
Optimization in Organic Synthesis
In the synthesis of ethyl(2-phthalimidoethoxy)acetate, an alkylation reaction involving 2-phthalimidoethanol and ethyl chloroacetate, optimization has been achieved using factorial design. This process led to an increased yield and a proposed method for reducing side products, highlighting its importance in organic synthesis (Synoradzki, Janczewski, & Włostowski, 2005).
Polymer and Materials Science Applications
In the field of materials science, derivatives of this compound have been utilized. For example, 1-[(2-Vinyloxy)ethoxy]ethyl acetate, containing a cationically polymerizable double bond, has been used for the self-condensing cationic polymerization, forming novel dendritic polymers consisting of vinyl ether. This highlights the compound's application in creating hyperbranched molecular structures for various industrial applications (Zhang & Ruckenstein, 1997).
Surface Modification for Energy Storage
In another application, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) was used to modify the surface of barium titanate nanoparticles to enhance their compatibility and dispersion in polymer matrices. This modification has direct implications for high-energy storage applications in polymer composites, demonstrating the compound's versatility in advanced material applications (Shen et al., 2016).
Safety and Hazards
The compound should be handled with care. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek medical advice immediately . The compound is combustible and can create explosive mixtures with air when the powder is released into the air in sufficient concentrations and in the presence of a source of ignition .
Eigenschaften
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)9-21-8-7-20-6-5-15-13(18)10-3-1-2-4-11(10)14(15)19/h1-4H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGILFWPOHHPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147231 | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75001-09-1 | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75001-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)
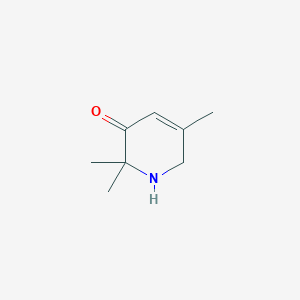

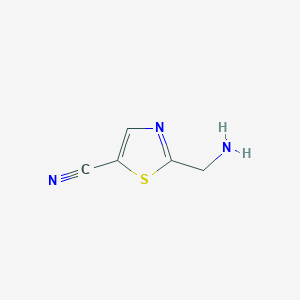

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B3282415.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B3282426.png)
